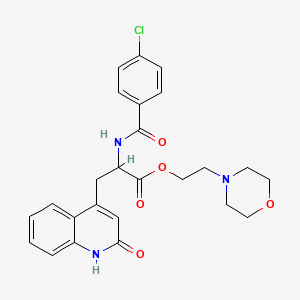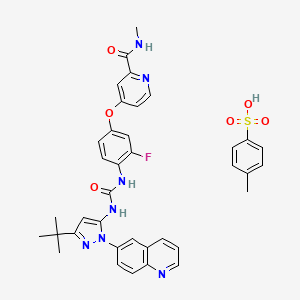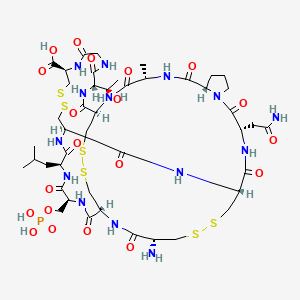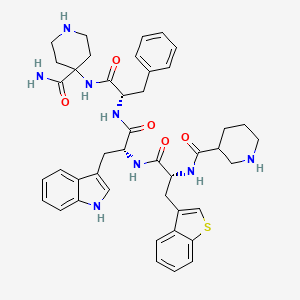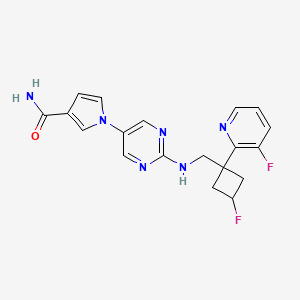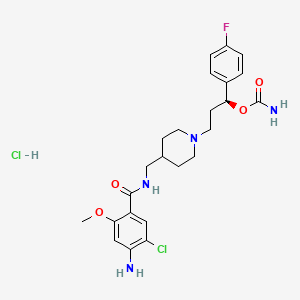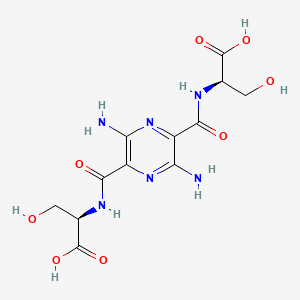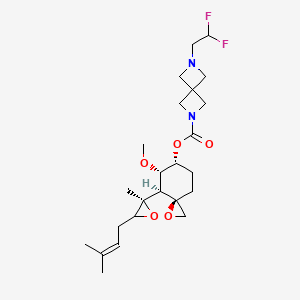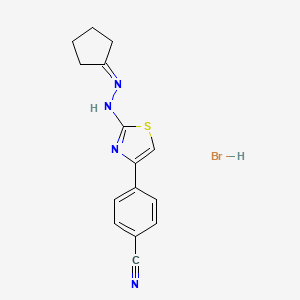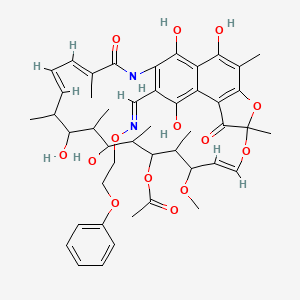
(R)-Nepicastat HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Nepicastat HCl, also known as nepicastat hydrochloride, is a chemical compound with both pharmaceutical and research applications. It belongs to the class of selective inhibitors of dopamine beta-hydroxylase (DBH), an enzyme involved in the conversion of dopamine to norepinephrine. The compound has attracted interest due to its potential therapeutic effects on conditions related to altered norepinephrine levels.
Preparation Methods
Synthetic Routes: The synthesis of ®-Nepicastat HCl involves several steps. One common synthetic route starts from the chiral precursor ®-2-amino-1-phenylethanol. Here are the key steps:
Resolution of ®-2-amino-1-phenylethanol: The racemic mixture of 2-amino-1-phenylethanol is resolved into its enantiomers using chiral resolving agents or chromatography.
Protection of the Amine Group: The amino group is protected (e.g., as a carbamate or Boc group).
Formation of the Imine: The protected amine reacts with benzaldehyde to form an imine.
Reduction of the Imine: The imine is reduced to the corresponding amine using a reducing agent (e.g., sodium borohydride).
Hydrochlorination: The amine is treated with hydrochloric acid to form ®-Nepicastat HCl.
Industrial Production: The industrial production of ®-Nepicastat HCl involves scaling up the synthetic process, optimizing reaction conditions, and ensuring high purity. Specific details regarding industrial-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions: ®-Nepicastat HCl is stable under typical storage conditions. it can undergo reactions such as hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond in ®-Nepicastat HCl.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) can oxidize the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Major Products: The major products of these reactions include the corresponding acid or amine derivatives.
Scientific Research Applications
®-Nepicastat HCl has been studied for various applications:
Cardiovascular Research: Investigating its effects on norepinephrine levels and blood pressure regulation.
Neuroscience: Studying its impact on neurotransmitter balance and potential therapeutic use in neurodegenerative diseases.
Drug Development: As a potential treatment for conditions related to altered norepinephrine signaling.
Mechanism of Action
®-Nepicastat HCl inhibits DBH, leading to decreased conversion of dopamine to norepinephrine. This mechanism affects sympathetic nervous system activity and has implications for cardiovascular function and stress response.
Comparison with Similar Compounds
®-Nepicastat HCl is unique due to its selective inhibition of DBH. Similar compounds include non-selective DBH inhibitors and other agents targeting norepinephrine pathways.
If you have any specific questions or need additional information, feel free to ask!
Properties
IUPAC Name |
4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
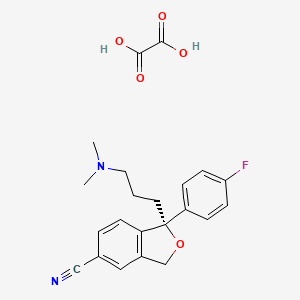
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
